molecular formula C27H25NO7 B11277616 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

Cat. No.: B11277616
M. Wt: 475.5 g/mol
InChI Key: KWZNLSRFZGIYDY-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide typically involves a multi-step process. The initial step often includes the formation of the benzofuran core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the dimethoxybenzoyl and dimethoxybenzamide groups through acylation and amidation reactions, respectively. These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide
  • N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-thiophenecarboxamide

Uniqueness

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is unique due to its specific arrangement of methoxy groups and the presence of both benzofuran and benzamide moieties

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C27H25NO7/c1-15-19-13-17(28-27(30)16-6-9-23(33-4)24(12-16)34-5)7-10-22(19)35-26(15)25(29)20-14-18(31-2)8-11-21(20)32-3/h6-14H,1-5H3,(H,28,30)

InChI Key

KWZNLSRFZGIYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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